Ethyl 2-(2-chlorophenyl)sulfanylpropanoate
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Overview
Description
Ethyl 2-(2-chlorophenyl)sulfanylpropanoate is an organic compound with the molecular formula C11H13ClO2S. This compound is characterized by the presence of a chlorophenyl group attached to a sulfanylpropanoate moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chlorophenyl)sulfanylpropanoate typically involves the reaction of 2-chlorothiophenol with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorophenyl)sulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted aromatic compounds
Scientific Research Applications
Ethyl 2-(2-chlorophenyl)sulfanylpropanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-chlorophenyl)sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 2-(2-chlorophenyl)sulfanylpropanoate can be compared with other similar compounds, such as:
- Ethyl 2-(4-chlorophenyl)sulfanylpropanoate
- Ethyl 2-(2-bromophenyl)sulfanylpropanoate
- Ethyl 2-(2-fluorophenyl)sulfanylpropanoate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties
Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBCCBCQHSHFST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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